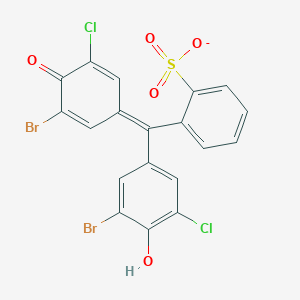
2,3-Pyrrolidinedione, 4-(((2-aminoethyl)amino)-2-naphthalenylmethylene)-1-(4-chlorophenyl)-5-thioxo-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Pyrrolidinedione, 4-(((2-aminoethyl)amino)-2-naphthalenylmethylene)-1-(4-chlorophenyl)-5-thioxo-, monohydrochloride is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as "Compound X" in scientific literature. In
作用机制
The mechanism of action of Compound X is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. Specifically, Compound X has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, Compound X has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative damage and cell death.
生化和生理效应
In addition to its anti-cancer activity, Compound X has been shown to have other biochemical and physiological effects. For example, studies have shown that Compound X can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that Compound X may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of Compound X is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, Compound X has been shown to have a relatively low toxicity profile, which suggests that it may be safe for use in humans. However, there are also some limitations to the use of Compound X in lab experiments. For example, the synthesis of Compound X is relatively complex and time-consuming, which may make it difficult to produce large quantities of the compound for use in experiments.
未来方向
There are several future directions for research on Compound X. One area of interest is the development of new cancer therapies based on Compound X. Specifically, researchers are interested in developing new drugs that can target the specific enzymes and pathways that are inhibited by Compound X. Additionally, researchers are interested in exploring the potential applications of Compound X in the treatment of other diseases, such as neurological disorders and infectious diseases.
Conclusion:
Compound X is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. The synthesis of Compound X involves the reaction of 4-chlorobenzaldehyde, 2-aminonaphthalene, and thiourea in the presence of ethanol and acetic acid. Compound X has been the subject of numerous scientific studies due to its potent anti-cancer activity and other biochemical and physiological effects. While there are some limitations to the use of Compound X in lab experiments, there are also several future directions for research on this promising compound.
合成方法
The synthesis of Compound X involves the reaction of 4-chlorobenzaldehyde, 2-aminonaphthalene, and thiourea in the presence of ethanol and acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization. The yield of Compound X is typically around 50%.
科学研究应用
Compound X has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of Compound X is in the field of cancer research. Studies have shown that Compound X exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
属性
CAS 编号 |
107888-04-0 |
|---|---|
产品名称 |
2,3-Pyrrolidinedione, 4-(((2-aminoethyl)amino)-2-naphthalenylmethylene)-1-(4-chlorophenyl)-5-thioxo-, monohydrochloride |
分子式 |
C23H19Cl2N3O2S |
分子量 |
472.4 g/mol |
IUPAC 名称 |
(4E)-4-[(2-aminoethylamino)-naphthalen-2-ylmethylidene]-1-(4-chlorophenyl)-5-sulfanylidenepyrrolidine-2,3-dione;hydrochloride |
InChI |
InChI=1S/C23H18ClN3O2S.ClH/c24-17-7-9-18(10-8-17)27-22(29)21(28)19(23(27)30)20(26-12-11-25)16-6-5-14-3-1-2-4-15(14)13-16;/h1-10,13,26H,11-12,25H2;1H/b20-19+; |
InChI 键 |
LDBBTYSQSXJNKB-RZLHGTIFSA-N |
手性 SMILES |
C1=CC=C2C=C(C=CC2=C1)/C(=C\3/C(=O)C(=O)N(C3=S)C4=CC=C(C=C4)Cl)/NCCN.Cl |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=C3C(=O)C(=O)N(C3=S)C4=CC=C(C=C4)Cl)NCCN.Cl |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=C3C(=O)C(=O)N(C3=S)C4=CC=C(C=C4)Cl)NCCN.Cl |
同义词 |
(4E)-4-[(2-aminoethylamino)-naphthalen-2-yl-methylidene]-1-(4-chloroph enyl)-5-sulfanylidene-pyrrolidine-2,3-dione hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



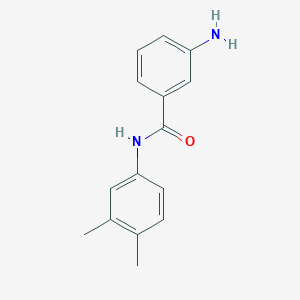


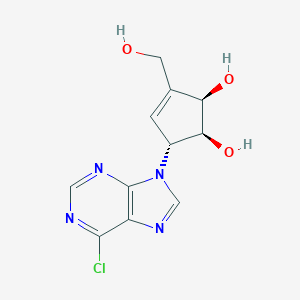
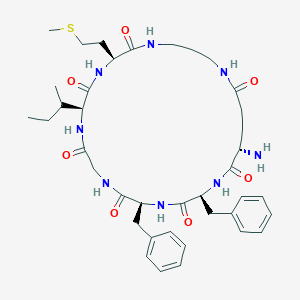
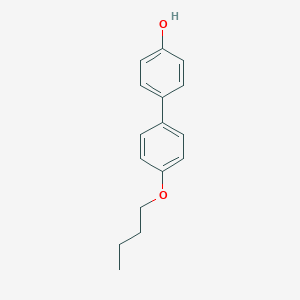
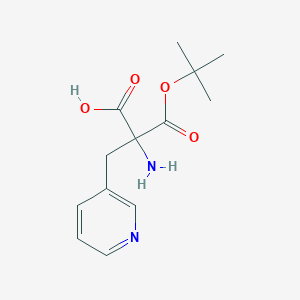
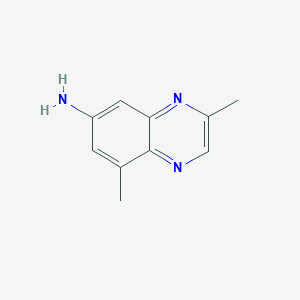
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)
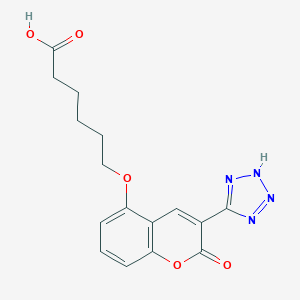
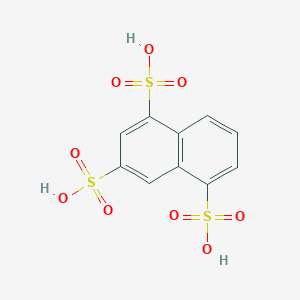
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
